6-Bromo-5-fluoropyridin-3-ol
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Overview
Description
6-Bromo-5-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 6 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 3 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, selective bromination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and solvents that facilitate the halogenation reactions while minimizing side reactions is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a methylene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoropyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoropyridin-3-ol: Similar in structure but with different substitution patterns.
5-Fluoropyridin-3-ol: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-2-fluoropyridin-3-ol: Another isomer with different substitution positions.
Uniqueness
6-Bromo-5-fluoropyridin-3-ol is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased electron density and specific reactivity patterns, making it valuable for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
6-bromo-5-fluoropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPOKXGHTXADA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309220 |
Source
|
Record name | 6-Bromo-5-fluoro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-32-3 |
Source
|
Record name | 6-Bromo-5-fluoro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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